5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Beschreibung
5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by its substitution pattern:
- 5-position: A bulky tert-butyl group, which enhances steric hindrance and may influence binding pocket interactions.
- 2-position: A methyl group, providing structural rigidity.
Eigenschaften
Molekularformel |
C23H29FN4 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H29FN4/c1-15-10-12-27(13-11-15)20-14-19(23(3,4)5)25-22-21(16(2)26-28(20)22)17-6-8-18(24)9-7-17/h6-9,14-15H,10-13H2,1-5H3 |
InChI-Schlüssel |
UMPUBFNJFNEOLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reductive Amination Approach
A modified route involves reductive amination for piperidine incorporation. 5-Chloro-7-oxo-pyrazolo[1,5-a]pyrimidine reacts with 4-methylpiperidine and NaBH₃CN in MeOH, yielding 7-(4-methylpiperidin-1-yl) intermediate at 76% efficiency.
One-Pot Microwave Synthesis
Microwave-assisted cyclocondensation (120°C, 20 min) of 5-amino-3-(4-fluorophenyl)pyrazole with 1,1,3,3-tetramethoxypropane reduces total synthesis time to 1 hour.
Challenges and Optimization
-
Low Solubility : Use of polar aprotic solvents (DMF, DMSO) improves intermediate solubility.
-
Byproduct Formation : Excess POCl₃ in chlorination steps minimizes di-substituted byproducts.
-
Catalyst Cost : Pd(OAc)₂/XPhos reduces Pd loading by 50% compared to Pd(PPh₃)₄.
Industrial Scalability Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Tert-butyl-3-(4-Fluorphenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie Thionylchlorid für die elektrophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Inhibition of Kinases
The pyrazolo[1,5-a]pyrimidine scaffold, which includes our compound of interest, has been identified as a promising structure for developing inhibitors targeting various kinases. Specifically, compounds derived from this scaffold have shown activity against Bruton's tyrosine kinase (Btk), which is implicated in several autoimmune disorders and B-cell malignancies. The inhibition of Btk can modulate immune responses and potentially treat conditions such as X-linked agammaglobulinemia (XLA) and other B-cell-related diseases .
Antiviral Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in combating viral infections. Notably, these compounds have demonstrated selective inhibition against cyclin-dependent kinase 2 (CDK2), which is crucial for viral replication processes. The structural modifications in these compounds can enhance their antiviral potency, making them candidates for further development against β-coronaviruses and potentially other viral pathogens .
Neuropharmacological Effects
Research indicates that pyrazolo[1,5-a]pyrimidines can interact with serotonin receptors, particularly the 5-HT7 receptor, which plays a significant role in mood regulation and neuropsychiatric disorders. Compounds that target this receptor may provide therapeutic benefits for conditions such as depression and anxiety. The ability to selectively modulate these receptors opens avenues for developing new antidepressants or anxiolytics with fewer side effects compared to traditional therapies .
Data Tables
Case Study 1: Inhibition of Bruton's Tyrosine Kinase
A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant inhibitory effects on Btk activity. The lead compound exhibited nanomolar affinity for Btk, which correlated with reduced proliferation of malignant B-cells in vitro. This finding supports the potential for developing targeted therapies for B-cell malignancies using this compound class.
Case Study 2: Antiviral Properties Against β-Coronaviruses
In a recent investigation into the antiviral efficacy of pyrazolo[1,5-a]pyrimidines, a derivative was found to effectively inhibit the replication of β-coronaviruses in cell culture models. The compound's mechanism involved disruption of CDK2-mediated pathways essential for viral life cycles, showcasing its promise as a therapeutic agent against emerging viral threats.
Case Study 3: Modulation of Serotonin Receptors
Research into the effects of pyrazolo[1,5-a]pyrimidine derivatives on serotonin receptors revealed that certain modifications could enhance selectivity towards the 5-HT7 receptor. This selectivity was linked to improved antidepressant-like effects in animal models, suggesting that these compounds could lead to new treatments for mood disorders with better efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Modified Piperidine/Piperazine Substituents
Analogues with Varying Aromatic Substituents
Functional Group Modifications
Key Research Findings and Trends
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., -Cl, -CF3) at the 3-position enhance antimicrobial and antifungal activities .
- Bulky tert-butyl groups at the 5-position improve metabolic stability by shielding the core from oxidative enzymes .
Synthetic Accessibility :
- Suzuki-Miyaura coupling (e.g., with boronic acids) is a common strategy for introducing aryl groups at the 3- or 5-positions, achieving yields >80% .
- Piperidine/piperazine substitutions at the 7-position require careful optimization of reaction conditions (e.g., sealed tube heating) to avoid side reactions .
Physicochemical Properties :
- Piperidine derivatives exhibit higher basicity (pKa ~8.5) compared to pyrrolidine analogues (pKa ~7.2), affecting solubility and tissue distribution .
- Fluorinated aromatic rings (e.g., 4-fluorophenyl) balance lipophilicity and polarity, enhancing blood-brain barrier penetration in CNS-targeted compounds .
Biologische Aktivität
5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine, a compound belonging to the pyrazolo[1,5-a]pyrimidine class, has garnered attention for its potential biological activities, particularly as a selective inhibitor of casein kinase 2 (CSNK2) and its antiviral properties against β-coronaviruses. This article reviews the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 332.43 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24FN5 |
| Molecular Weight | 332.43 g/mol |
| CAS Number | 57561-39-4 |
| Solubility | Moderate |
The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit CSNK2, an enzyme involved in various cellular processes including cell proliferation and survival. Inhibition of CSNK2 has been linked to antiviral activity against several viruses, including SARS-CoV-2. The compound's mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing substrate phosphorylation.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect the compound's potency and selectivity. For instance:
- Substituent Variations : The introduction of different substituents at the 7-position has been shown to enhance metabolic stability while maintaining potent inhibition of CSNK2.
- Bioisosteric Replacements : Substituting amide groups with triazole groups has improved both potency and metabolic stability but may reduce solubility .
Antiviral Activity
A study demonstrated that compounds with the pyrazolo[1,5-a]pyrimidine scaffold exhibited antiviral activity against β-coronaviruses in vitro. Notably, certain analogues were tested for their effectiveness against SARS-CoV-2 and showed promising results in inhibiting viral replication .
In Vivo Studies
In vivo studies using mouse models have aimed to validate CSNK2 as a therapeutic target for antiviral treatments. Compounds similar to this compound have shown potential in reducing viral load and improving survival rates in infected subjects .
Q & A
Basic: How is 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine synthesized?
Methodological Answer:
The synthesis typically involves condensation of substituted aminopyrazoles with dielectrophilic reagents. For example:
Core Formation : React 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine with a β-diketone derivative (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) under reflux in acetic acid for 16–24 hours. This forms the pyrazolo[1,5-a]pyrimidine core via cyclocondensation .
Substitution : Introduce the 4-methylpiperidin-1-yl group via nucleophilic substitution or coupling reactions. Solvents like DMF or THF with catalysts (e.g., K₂CO₃) are often used .
Purification : Recrystallize from ethanol/acetone (1:1) to obtain single crystals for structural validation .
Basic: What methods confirm the crystalline structure of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data Collection : Use a Rigaku Saturn diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Measure 17,000+ reflections .
- Refinement : Apply SHELXS97/SHELXL97 software. Refine H atoms using a riding model (C–H = 0.93–0.98 Å; Uiso = 1.2–1.5 Ueq(C)) .
- Validation : Check planarity (mean deviation < 0.02 Å) and dihedral angles (e.g., 14.1° between 4-tolyl and core ring) .
Advanced: How can reaction conditions be optimized to improve yields?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps. For cyclocondensation, acetic acid minimizes side reactions .
- Temperature Control : Reflux (433–438 K) ensures complete water elimination during cyclization .
- Catalysts : Add p-toluenesulfonic acid (0.1 eq.) to accelerate cyclocondensation. Monitor via TLC (hexane:ethyl acetate = 3:1) .
Advanced: How to resolve dihedral angle discrepancies between computational and experimental data?
Methodological Answer:
Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to predict dihedral angles. Compare with SC-XRD results (e.g., 14.1° vs. 12.5° for 4-tolyl group) .
Analysis : Discrepancies >2° suggest crystal packing forces (e.g., van der Waals) distorting the equilibrium structure. Validate with Hirshfeld surface analysis .
Adjustments : Refine force field parameters in molecular dynamics simulations to account for intermolecular interactions .
Basic: What spectroscopic techniques characterize pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl at δ 1.35 ppm; CF₃ at δ 120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 463.2 for C₂₅H₂₈F₄N₄) .
- IR : Stretching bands for C–F (1100–1250 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate functional groups .
Advanced: How to mitigate by-product formation during synthesis?
Methodological Answer:
- By-Product Identification : Use LC-MS to detect impurities (e.g., unreacted β-diketone or dimerized intermediates) .
- Optimization :
Basic: How is purity assessed post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min). Purity >98% is indicated by a single peak at λ = 254 nm .
- Melting Point : Sharp melting range (e.g., 165–167°C) indicates homogeneity .
- Elemental Analysis : Match calculated vs. observed C, H, N values (deviation <0.3%) .
Advanced: How to validate molecular docking studies for bioactivity?
Methodological Answer:
Docking Setup : Use AutoDock Vina with PyRx. Set grid boxes around target active sites (e.g., KDR kinase) .
Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
